1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
The compound “1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
The synthesis of spiro [chromane-2,4’-piperidin]-4-one derivatives is usually formed by the simultaneous reactions of condensation and cyclization . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .Molecular Structure Analysis
Spiro [chromane-2,4’-piperidin]-4-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization .Chemical Reactions Analysis
The reactions of spiro [chromane-2,4’-piperidin]-4-one as a key construction block for producing a variety of spiro-heterocyclic frameworks by means of a wide range of chemical reactions . Most of the reactions described here are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .Scientific Research Applications
Synthesis and Structure-Activity Relationship
A study by Yamato et al. (1981) focused on the synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs. These compounds, including variations like 1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one, were tested for their inhibitory activity on histamine release from mast cells. The research highlighted the importance of the lipophilicity of the 1'-substituent in determining biological activity (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).
Potency and Selectivity as σ-Receptor Ligands
Maier and Wünsch (2002) investigated spiro[benzopyran-piperidine] compounds for their affinity for σ1- and σ2-receptors. The study emphasized the role of specific substituents in achieving high receptor affinity and selectivity. These findings are relevant for understanding the action of this compound in receptor-mediated pathways (Maier & Wünsch, 2002).
Antimycobacterial Activity
Kumar et al. (2008) discovered that spiro-piperidin-4-ones exhibit significant antimycobacterial activity. Their study involved the synthesis of these compounds and evaluation of their effectiveness against various strains of Mycobacterium tuberculosis. This suggests potential applications of this compound in treating tuberculosis (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Pharmacophore in Medicinal Chemistry
Ghatpande et al. (2020) provided an overview of recent advances in medicinal chemistry, highlighting spiro[chromane-2,4'-piperidine]-4(3H)-one as a crucial pharmacophore. The review emphasized the role of this pharmacophore in the development of new biologically active substances, relevant to the chemical structure of this compound (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).
Cytotoxic Screening and Apoptosis-Inducing Activity
Abdelatef et al. (2018) synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and evaluated their cytotoxic properties against various human cancer cell lines. Their research showed that these compounds, similar in structure to this compound, have potential as cytotoxic agents, highlighting their apoptosis-inducing activity (Abdelatef, El-Saadi, Amin, Abdelazeem, & Abdellatif, 2018).
Future Directions
Properties
IUPAC Name |
1'-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-19-14-23(29-20-4-2-1-3-18(19)20)8-11-25(12-9-23)22(27)17-7-10-24-21(13-17)28-15-16-5-6-16/h1-4,7,10,13,16H,5-6,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYGYJKLLSBRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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